molecular formula C10H13Li4N6O12P3 B11927768 tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate

Cat. No.: B11927768
M. Wt: 530.0 g/mol
InChI Key: FDBDJIGGLGUOPP-KWIZKVQNSA-J
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Description

Tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate is a complex chemical compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate involves several steps:

    Starting Materials: The synthesis begins with the preparation of the oxolan ring, which is derived from a suitable sugar precursor.

    Formation of the Oxolan Ring: The sugar precursor undergoes a series of reactions, including protection and deprotection steps, to form the oxolan ring.

    Introduction of the Aminopurin Group: The aminopurin group is introduced through a nucleophilic substitution reaction, where the amino group reacts with a suitable leaving group on the oxolan ring.

    Phosphorylation: The phosphoryl group is introduced through a phosphorylation reaction, typically using phosphoryl chloride or a similar reagent.

    Lithiation: The final step involves the lithiation of the compound to introduce the tetralithium moiety. This is achieved using a strong base such as butyllithium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature: Maintaining an optimal temperature to prevent decomposition of intermediates.

    Solvent Choice: Using solvents that facilitate the desired reactions while minimizing side reactions.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate undergoes various

Properties

Molecular Formula

C10H13Li4N6O12P3

Molecular Weight

530.0 g/mol

IUPAC Name

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate

InChI

InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1

InChI Key

FDBDJIGGLGUOPP-KWIZKVQNSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N

Origin of Product

United States

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